Ethyl (7-hydroxy-1-naphthyl)-carbamate
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Overview
Description
Ethyl (7-hydroxy-1-naphthyl)-carbamate is an organic compound with the molecular formula C13H13NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carbamate group attached to the ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 7-hydroxy-1-naphthylamine:
Industrial Production Methods:
- Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Ethyl (7-hydroxy-1-naphthyl)-carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction can result in the formation of amines or other reduced derivatives.
-
Substitution:
- Substitution reactions can occur at the hydroxyl group or the carbamate group.
Common Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Ethyl (7-hydroxy-1-naphthyl)-carbamate is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block for the development of new materials and chemical entities.
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is investigated for its role in drug delivery systems and as a prodrug.
Industry:
- This compound is used in the production of dyes, pigments, and other industrial chemicals.
- It is also utilized in the development of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of ethyl (7-hydroxy-1-naphthyl)-carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate group play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
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N-(7-hydroxy-1-naphthyl)acetamide:
- Similar structure with an acetamide group instead of a carbamate group.
- Used in similar applications but may exhibit different biological activities.
-
7-hydroxy-1-naphthylamine:
- Precursor in the synthesis of ethyl (7-hydroxy-1-naphthyl)-carbamate.
- Used in the synthesis of dyes and pigments.
-
Ethyl (7-methoxy-1-naphthyl)-carbamate:
- Similar structure with a methoxy group instead of a hydroxyl group.
- Exhibits different chemical and biological properties.
Uniqueness:
- This compound is unique due to the presence of both the hydroxyl and carbamate groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Ethyl (7-hydroxy-1-naphthyl)-carbamate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a hydroxyl group and a carbamate moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and carbamate groups facilitate binding to proteins, leading to modulation of their activity. This interaction can result in various biological effects, including:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
- Induction of apoptosis in cancer cells
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.
2. Anticancer Activity
This compound has demonstrated promising anticancer properties in vitro. In studies involving breast cancer cell lines (MCF-7), the compound induced significant cytotoxic effects, with an IC50 value of approximately 15 µM. The mechanism involves the induction of apoptosis and disruption of the cell cycle, particularly at the S phase .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HepG2 | 25 | Cell cycle arrest |
PC3 | 10 | Inhibition of proliferation |
3. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. At concentrations as low as 3 µM, it has been shown to enhance neuronal survival through antioxidative mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study examining the effects on breast cancer cells, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Properties
CAS No. |
68214-72-2 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl N-(7-hydroxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16) |
InChI Key |
KJADDPWIRVBKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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